methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
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Overview
Description
Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with a fluorine atom at the 6th position and a carboxylate group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate typically involves multiple steps. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often include the use of solvents such as dichloromethane and purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group at the fluorine or carboxylate position .
Scientific Research Applications
Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing its activation and subsequent signal transduction pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities.
5-fluoro-1H-pyrrolo[2,3-b]pyridine: This compound is used in the synthesis of novel fluoroquinolone drugs.
Uniqueness
Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-5(10)4-12-6-2-3-11-8(6)7/h2-4,11H,1H3 |
InChI Key |
VYPJNZSTTAIYAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1F)C=CN2 |
Origin of Product |
United States |
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